N-Nitroso N-Hydroxy Cyclohexanamine
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Overview
Description
N-Nitroso N-Hydroxy Cyclohexanamine is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both nitroso and hydroxy functional groups attached to a cyclohexanamine backbone. The combination of these functional groups imparts distinct reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso N-Hydroxy Cyclohexanamine typically involves the nitrosation of cyclohexanamine. One common method is the reaction of cyclohexanamine with nitrous acid (HNO2) under acidic conditions. This reaction proceeds through the formation of a nitrosyl cation (NO+), which then reacts with the amine to form the nitroso compound . Another approach involves the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a broad substrate scope and excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions is critical to minimize the formation of unwanted by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso N-Hydroxy Cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
Scientific Research Applications
N-Nitroso N-Hydroxy Cyclohexanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Its potential as an anti-cancer agent is being explored due to its ability to inhibit kinase activity.
Industry: The compound is used in the development of stabilizers for nitrate ester-based energetic materials.
Mechanism of Action
The mechanism of action of N-Nitroso N-Hydroxy Cyclohexanamine involves the inhibition of kinase activity. Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can suppress tumor growth and induce apoptosis in cancer cells . Additionally, the compound’s nitroso group can form reactive intermediates that interact with DNA, leading to the initiation of carcinogenesis .
Comparison with Similar Compounds
N-Nitroso N-Hydroxy Cyclohexanamine can be compared with other nitroso compounds, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). These compounds share the nitroso functional group but differ in their molecular structures and biological activities. This compound is unique due to its cyclohexanamine backbone and the presence of a hydroxy group, which imparts distinct reactivity and biological activity .
List of Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopiperidine (NPIP)
- N-Nitrosomorpholine (NMOR)
Properties
CAS No. |
72553-39-0 |
---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
cyclohexyl-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C6H12N2O2/c9-7-8(10)6-4-2-1-3-5-6/h6,9H,1-5H2 |
InChI Key |
BRWAZZQVWBDAER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[N+](=NO)[O-] |
Origin of Product |
United States |
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